N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H17N7O and its molecular weight is 335.371. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Elucidation
- Synthesis and Structural Analysis : The compound has been utilized in the synthesis of various heterocyclic compounds. For example, its derivatives, such as pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, have been synthesized and structurally elucidated through various methods, including spectroscopic studies and X-ray analysis (Ghozlan et al., 2014).
Biological Evaluation and Antimicrobial Studies
- Antimicrobial Activity : Some derivatives have shown significant antimicrobial activity. For instance, a series of pyrazole-imidazole-triazole hybrids demonstrated excellent potency against specific microbes, with some compounds even surpassing the efficacy of reference drugs like Fluconazole (Punia et al., 2021).
Chemical Reactivity and Mechanistic Studies
- Chemical Reactivity and Mechanism : The reactivity of this compound and its derivatives in various chemical reactions has been a subject of study, with insights into the mechanisms behind their interactions with different reagents. For example, the reaction mechanism involving thiourea and ANRORC rearrangement was studied in detail (Ledenyova et al., 2018).
Applications in DNA Binding and Cellular Permeability
- DNA Binding and Cellular Permeability : Certain derivatives have been researched for their ability to bind specifically to DNA sequences and their cellular permeability. These studies provide insights into the potential therapeutic applications of these compounds (Liu & Kodadek, 2009).
Anticancer and Antiviral Potential
- Anticancer and Antiviral Activity : Some derivatives have been evaluated for their anticancer and antiviral properties. For instance, benzamide-based derivatives showed significant anti-influenza A virus activity (Hebishy et al., 2020).
Novel Synthetic Approaches
- Innovative Synthesis Methods : Research has also focused on developing new synthetic routes for creating derivatives of this compound, leading to the discovery of novel molecules with potential biological activities (Board et al., 2009).
Mechanism of Action
Target of Action
It’s worth noting that imidazole-containing compounds, which this compound is a part of, have been known to interact with a broad range of biological targets .
Mode of Action
Imidazole derivatives have been reported to show a wide range of biological activities, suggesting that they may interact with their targets in various ways .
Biochemical Pathways
Imidazole derivatives have been reported to impact a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O/c1-13-11-16-22(9-10-23(16)20-13)8-7-18-17(25)15-12-19-24(21-15)14-5-3-2-4-6-14/h2-6,9-12H,7-8H2,1H3,(H,18,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDHTQWFCXUCND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.